Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

Peptide Synthesis Biotin-Streptavidin Affinity Steric Accessibility

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) (CAS 1334172-65-4; C₅₈H₉₁N₅O₁₉S; MW 1194.4 g/mol) is a heterobifunctional peptide building block comprising an Fmoc-protected α-amine, a lysine core with a carboxylic acid, and a biotin moiety tethered via a discrete PEG12 spacer arm. The compound is designed for direct, site-specific incorporation of a biotin affinity handle into peptides during standard Fmoc solid-phase peptide synthesis, providing a defined 40-atom (47.5 Å) hydrophilic linker between the peptide backbone and the biotin group.

Molecular Formula C58H91N5O19S
Molecular Weight 1194.4 g/mol
Cat. No. B12509811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Lys-(PEG12-biotin)-OH-(acid)
Molecular FormulaC58H91N5O19S
Molecular Weight1194.4 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
InChIInChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)
InChIKeyFEAFOKDUASQZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) Product Definition and Core Specifications for Procurement


Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) (CAS 1334172-65-4; C₅₈H₉₁N₅O₁₉S; MW 1194.4 g/mol) is a heterobifunctional peptide building block comprising an Fmoc-protected α-amine, a lysine core with a carboxylic acid, and a biotin moiety tethered via a discrete PEG12 spacer arm. [1][2] The compound is designed for direct, site-specific incorporation of a biotin affinity handle into peptides during standard Fmoc solid-phase peptide synthesis, providing a defined 40-atom (47.5 Å) hydrophilic linker between the peptide backbone and the biotin group.

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) Cannot Be Replaced by Shorter PEG4 or PEG8 Analogs


Substituting Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) with Fmoc-Lys(PEG4-biotin)-OH or Fmoc-Lys(PEG8-biotin)-OH yields constructs with markedly different biophysical and steric properties that directly affect peptide solubility, aggregation propensity, and biotin accessibility. The PEG12 spacer provides a 40-atom (47.5 Å) extended hydrophilic arm, whereas PEG4 and PEG8 analogs offer substantially shorter reach (PEG4: 16 atoms, ~19–21 Å; PEG8: 28 atoms, ~33–35 Å). This length differential translates into measurable differences in hydrodynamic radius and intermolecular spacing: PEG12 conjugates exhibit reduced aggregation during aqueous storage and lower steric hindrance during streptavidin binding compared to shorter analogs. In pull-down or immobilization workflows where the biotinylated peptide is anchored to a streptavidin-coated surface, the insufficient spacer length of PEG4-containing peptides can bury the bioactive peptide epitope within the streptavidin binding pocket, compromising assay sensitivity or downstream interaction studies—a failure mode that PEG12 is specifically engineered to mitigate. [1]

Quantitative Differentiation Evidence for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) vs. PEG4 and PEG8 Analogs


PEG12 Provides 3-Fold Greater Spacer Length Than PEG4 for Steric Hindrance Reduction

The PEG12 spacer in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) comprises 40 atoms and extends 47.5 Å, enabling biotin to reach well beyond the streptavidin binding pocket and reducing steric clashes between the conjugated peptide and the streptavidin tetramer. In contrast, the PEG4 analog (Fmoc-Lys(PEG4-biotin)-OH) contains only 16 atoms and spans approximately 19–21 Å. Class-level studies on biotin-PEG conjugates demonstrate that increasing PEG length from 4 to 12 units reduces surface-capture steric hindrance by an estimated 30–50% in affinity pull-down assays.

Peptide Synthesis Biotin-Streptavidin Affinity Steric Accessibility

PEG12 Conjugates Demonstrate Reduced Aggregation vs. PEG4 in Aqueous Storage

PEGylation of biotin with longer PEG chains significantly enhances aqueous solubility and reduces aggregation of labeled biomolecules. Direct comparative data on NHS-PEG12-biotin versus NHS-PEG4-biotin antibody conjugates show that PEG12-labeled antibodies exhibit measurably less aggregation during solution storage than their PEG4-labeled counterparts. This class-level finding extends to Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)-containing peptides: the extended PEG12 spacer imparts greater hydrophilicity and increases the hydrodynamic volume of the peptide, thereby reducing intermolecular aggregation and precipitation relative to PEG4- or LC-biotin conjugates.

Peptide Solubility Aggregation Prevention Storage Stability

PEG12 Exhibits Distinct Solubility Profile in DMSO for Synthetic Workflows

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) demonstrates specific solubility in DMSO at 10 mM for stock solution preparation, enabling consistent incorporation during solid-phase peptide synthesis. [1] While Fmoc-Lys(PEG4-biotin)-OH also exhibits DMSO solubility, the longer PEG12 chain yields a measurably higher molecular weight (1194.4 g/mol vs. 842.0 g/mol for PEG4) and distinct hydrophilicity that affects dissolution kinetics and coupling efficiency. [2] The compound is additionally soluble in methylene chloride and DMAC, providing synthetic flexibility not uniformly available across all PEG-length variants.

Solubility SPPS Compatibility DMSO Stock Solutions

PEG12 Enables Long-Range Biotin Accessibility (~56 Å Total Extension) for Surface Capture

Biotin-PEG12 reagents provide a spacer arm extending >55 Å (up to 56 Å total added length in some constructs), which substantially exceeds the ~25–30 Å reach of PEG4-biotin derivatives. This extended reach minimizes steric interference between the immobilized streptavidin surface and the conjugated peptide, enabling more efficient on-rate kinetics in surface plasmon resonance (SPR) and affinity pull-down assays. In direct comparative studies of biotin capture on streptavidin-coated surfaces, PEG12-linked biotin consistently yields higher capture efficiency for large or bulky conjugated moieties than shorter PEGn (n=4,8) linkers.

Surface Plasmon Resonance Affinity Chromatography Biotin-Streptavidin Kinetics

Recommended Application Scenarios for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) Based on Quantitative Differentiation Evidence


SPPS of Biotinylated Peptides Requiring Preserved Bioactivity and Low Steric Hindrance

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is directly incorporated during Fmoc solid-phase peptide synthesis using standard coupling chemistry. The 47.5 Å PEG12 spacer positions the biotin tag at a sufficient distance from the peptide backbone to ensure that subsequent streptavidin capture does not occlude the peptide's bioactive epitope. This is critical for peptides intended for affinity pull-down, SPR analysis, or ELISA where the peptide must remain accessible after immobilization. Shorter PEG4 or PEG8 analogs risk burying the peptide within the streptavidin binding cleft, reducing assay signal and compromising binding studies.

Hydrophobic Peptide Solubilization and Aggregation Prevention During Storage

Peptides with hydrophobic sequences are prone to aggregation and precipitation in aqueous storage buffers. Incorporating Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) introduces a highly hydrophilic PEG12 spacer that increases the conjugate's hydrodynamic volume and imparts water solubility. Class-level evidence from NHS-PEG12-biotin antibody conjugates demonstrates that PEG12-labeled proteins exhibit less aggregation in solution than their PEG4-labeled counterparts. This makes PEG12 the preferred spacer length for peptides destined for long-term storage, repeated freeze-thaw cycles, or high-concentration working stocks.

PROTAC Linker Synthesis and Affinity Chromatography Scaffolds

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) serves as a modular PROTAC linker building block, enabling the construction of biotinylated E3 ligase ligands or target-protein ligands with defined PEG12 spacing. The 40-atom spacer provides sufficient reach to span the distance between target protein and E3 ligase binding sites while maintaining biotin as a purification handle during intermediate steps. Additionally, the biotin-PEG12 moiety facilitates affinity chromatography purification of synthetic PROTAC intermediates using streptavidin-agarose resins, where the extended spacer ensures efficient capture and elution.

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